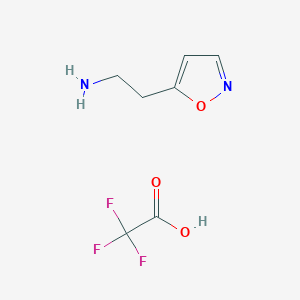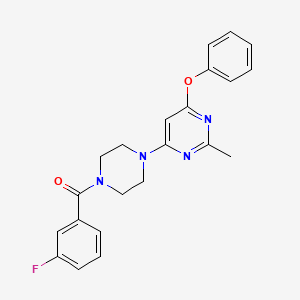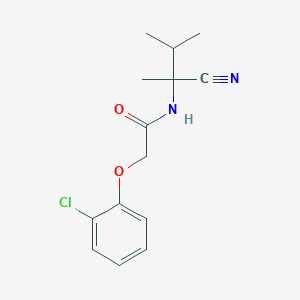![molecular formula C20H21N3O3S B2824955 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1396844-90-8](/img/structure/B2824955.png)
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
A study by Azab et al. (2013) aimed at the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating potential use as antibacterial agents. These compounds, including pyran, pyridine, and pyridazine derivatives, exhibited significant antibacterial activities, indicating their potential as therapeutic agents against bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Fluorescence Binding and Biological Properties
In another research, Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives to study their interaction with bovine serum albumin (BSA) through fluorescence and UV-vis spectral studies. This work contributes to understanding the drug-protein interactions, which are crucial in drug design and pharmacokinetics (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Antioxidant for Age-Related Diseases
A notable study by Jin et al. (2010) introduced analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with added free radical scavenger groups. These compounds were identified as potential candidates for preventing cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), showcasing the compound's relevance in treating age-related diseases (Jin, Randazzo, Zhang, & Kador, 2010).
Herbicidal Activity
Research conducted by Ren et al. (2000) on the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide demonstrated herbicidal activity. This highlights the compound's utility in agricultural applications, particularly in pest management (Ren, Yang, Gao, Xinling, Zhou, & Cheng, 2000).
Insect-repellent and Anti-bacterial Dyes
A study by Mokhtari, Shams‐Nateri, and Ferdosi (2014) focused on synthesizing azo reactive dyes combining sulfonamides' anti-bacterial properties with N,N-Diethyl-m-toluamide (DEET)'s insect-repellent property. This innovative approach resulted in dyes with both anti-bacterial and insect-repellent activities, illustrating the compound's potential in developing multifunctional materials (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-16(2)21-14-23(20(15)24)13-12-22-27(25,26)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,14,22H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIPOAANYGPMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate](/img/structure/B2824876.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2824878.png)
![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)


![2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2824887.png)


![5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2824890.png)
![6-(2,4-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2824893.png)
